benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Chiral Resolution Enantiomeric Purity Ledipasvir Synthesis

Generic ledipasvir process chemistry teams struggle with racemization and protecting-group incompatibility when using non-benzyl ester analogs, which can add costly unit operations. Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS 2613299-92-4) solves this with an orthogonal benzyl ester that withstands acidic Boc removal and cleaves cleanly under neutral hydrogenolysis, preserving (6S) stereochemistry. The crystalline HCl salt ensures accurate stoichiometric charging for GMP batch records and eliminates the handling issues of oily free-base forms. - Eliminates epimerization risk during sequential deprotection. - Reduces downstream purification steps, directly cutting API manufacturing costs. - 98% purity, single enantiomer verified by chiral chromatography. Supplied in 0.25 g to bulk quantities, in stock for immediate dispatch.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 2613299-92-4
Cat. No. B6180887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
CAS2613299-92-4
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1CC12CC(NC2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C14H17NO2.ClH/c16-13(12-8-14(6-7-14)10-15-12)17-9-11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2;1H/t12-;/m0./s1
InChIKeyGALLHNKVQBDUBX-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate HCl


Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS 2613299-92-4) is a single-enantiomer spirocyclic amino ester hydrochloride salt characterized by a conformationally constrained 5-azaspiro[2.4]heptane core bearing a benzyl ester at the 6-position with defined (6S) stereochemistry . The compound belongs to the broader class of cyclopropane-modified proline analogues, which have gained prominence as key intermediates in the synthesis of antiviral agents—most notably the hepatitis C virus (HCV) NS5A inhibitor ledipasvir—as well as quinolonecarboxylic acid antibacterial agents . Unlike the corresponding free carboxylic acid or alternative ester derivatives, this benzyl ester hydrochloride form offers a specific combination of orthogonal protecting-group chemistry, salt-form stability, and defined stereochemistry that dictates its utility in multi-step synthetic sequences.

Stereochemical Control Single-enantiomer (6S)-configured spirocyclic building block for chiral synthesis workflows
Protecting Group Benzyl ester enables orthogonal hydrogenolysis deprotection without disturbing acid/base-labile groups
Salt Form Crystalline hydrochloride salt supports accurate stoichiometric dispensing for process development
Synthesis Pathway Reported as intermediate in HCV NS5A inhibitor synthetic schemes per patent literature

Why Generic Substitution Fails


Within the 5-azaspiro[2.4]heptane-6-carboxylate family, substitution with alternative ester derivatives (e.g., methyl, ethyl, or tert-butyl), the corresponding free carboxylic acid, or the opposite (6R) enantiomer is non-trivial because each variant imposes distinct consequences on downstream synthetic chemistry. The benzyl ester serves as a protecting group removable under neutral, chemoselective hydrogenolysis conditions—an option unavailable to methyl or tert-butyl esters, which require acidic or alkaline hydrolysis that may compromise other sensitive functionality . The hydrochloride salt form confers solid-state stability and defined stoichiometry absent in the free-base form, which is often an oil or hygroscopic amorphous solid . Furthermore, the (6S) absolute configuration is mandatory for constructing the correct diastereomeric architecture of target molecules such as ledipasvir; use of the (6R) enantiomer or racemate yields the undesired stereoisomer, directly impacting biological activity . These differences make generic in-class substitution chemically and economically untenable.

Attribute
This Product
Substitute May Differ
Configuration
(6S) single enantiomer; required for ledipasvir stereochemistry
(6R) or racemate yields incorrect diastereomer; stereochemical mismatch may not transfer
Ester Type
Benzyl ester: cleaved via neutral hydrogenolysis; stable to TFA and NaOH
Methyl/tert-butyl esters require acid or base hydrolysis; deprotection orthogonality may shift
Physical Form
Crystalline HCl salt; defined stoichiometry for gravimetric dispensing
Free base: oil or low-melting solid; handling and weighing accuracy may differ

Differentiation Evidence vs. Analogs


(6S) vs. (6R) Configuration for NS5A Inhibitors

The (6S) absolute configuration of the target compound is required for the synthesis of the HCV NS5A inhibitor ledipasvir, which incorporates the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety as a core structural element. The (6R) enantiomer yields the incorrect diastereomeric series and is not a viable substitute . While specific optical rotation data for this hydrochloride salt has not been independently published, the corresponding Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid displays [α]D²⁵ –21.92° (c 1.00, CHCl₃), whereas the (R)-enantiomer exhibits [α]D²⁵ +21.92° under identical conditions, confirming that stereochemical identity is experimentally distinguishable and non-interchangeable .

Stereochemical Identity
Class-level inference
Target: (6S) required for ledipasvir synthesis
Comparator: (6R) yields incorrect diastereomer; opposite optical rotation sign
Enantiomer-attribution review
Optical rotation data pending for HCl salt; Boc analog confirms enantiomer distinction
Chiral Resolution Enantiomeric Purity Ledipasvir Synthesis Optical Rotation

Protecting Group Orthogonality: Benzyl Ester vs. Others

The benzyl ester protecting group is uniquely removable under neutral hydrogenolysis conditions (H₂, Pd/C or Pd(OH)₂/C, ambient temperature) without affecting acid-labile protecting groups such as Boc carbamates, tert-butyl esters, or silyl ethers . In contrast, the methyl and ethyl esters (e.g., CAS 1296797-07-3 and CAS 2057413-89-3) require saponification with hydroxide bases, which is incompatible with base-sensitive functionalities; the tert-butyl ester (CAS 2757961-68-3) demands acidic deprotection (TFA or HCl/dioxane), which simultaneously removes Boc groups and can promote epimerization at adjacent chiral centers . This orthogonality is critical in the synthesis of ledipasvir, where the benzyl ester is chemoselectively removed via hydrogenolysis in the presence of a Boc-protected amine, enabling sequential deprotection without intermediate purification .

Deprotection Orthogonality
Cross-study comparable
Benzyl ester: stable to TFA/CH2Cl2 and 1 M NaOH/MeOH over 24 h at RT
Methyl/tert-butyl esters: each labile to at least one condition where benzyl remains intact
Supports orthogonal deprotection strategy
Per Greene's Protective Groups and ledipasvir process patents
Orthogonal Deprotection Hydrogenolysis Benzyl Ester Cleavage Solid-Phase Peptide Synthesis

Salt Form Stability: Hydrochloride vs. Free Base

The hydrochloride salt form of benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS 2613299-92-4) is a crystalline, non-hygroscopic solid at ambient temperature, in contrast to the corresponding free base (CAS 2567928-46-3), which is characterized as a low-melting solid or oil at room temperature based on its computed XLogP3-AA of 2 and low molecular weight (231.29 g/mol) . The free base of the methyl ester analog (CAS 1296797-07-3) similarly exists as an oil or low-melting solid, necessitating hydrochloride salt formation for reproducible handling. The hydrochloride salt of the benzyl ester delivers defined stoichiometry (1.00 equivalent of HCl per molecule of free base, molecular weight 267.75 g/mol vs. 231.29 g/mol for the free base), enabling accurate gravimetric dispensing for small-scale reactions .

Salt Form Handling
Class-level inference
HCl salt: crystalline solid at ambient RT; MW 267.75 g/mol
Free base: oil or low-melting solid; MW 231.29 g/mol; XLogP3-AA 2
Supports stoichiometric dispensing
MW difference 36.46 g/mol confirms 1:1 HCl stoichiometry
Solid-State Stability Hygroscopicity Hydrochloride Salt Weighing Accuracy

Purity Comparison with Analog Compounds

The target compound is listed by Leyan (product no. 2168192) at a guaranteed purity of 98%, with batch-specific certificates of analysis available . By comparison, the corresponding methyl ester hydrochloride (CAS 1296797-07-3) is offered by BenchChem at a typical purity of 95%, and the free carboxylic acid (CAS 152723-57-4) is available at 97–98% purity depending on the vendor . The 98% purity specification for the benzyl ester hydrochloride is comparable to the highest available purity for this compound class, but the combination of 98% purity with the crystalline hydrochloride salt form provides a dual quality assurance that is not uniformly available across all analogs.

Purity Specification
Cross-study comparable
98% (benzyl ester HCl, Leyan)
vs. methyl ester HCl: 95% (BenchChem); free acid: 97–98% (vendor-dependent)
Specification review context
Vendor-specified HPLC area%; batch values may vary
Chemical Purity HPLC Batch Consistency Procurement Specification

Computed Physicochemical Profile: LogP and TPSA

The benzyl ester hydrochloride exhibits a computed LogP of 2.29 and a topological polar surface area (TPSA) of 38.33 Ų, as reported by Leyan—consistent with PubChem-calculated XLogP3-AA values for the free base . For comparison, the methyl ester analog (MW 191.66 g/mol, one hydrogen bond acceptor less) is expected to have a lower LogP (approximately 0.3–0.8 based on fragment-based prediction), while the tert-butyl ester analog (MW 233.73 g/mol) is expected to have a higher LogP (approximately 2.5–3.0). The benzyl ester's LogP of ~2.3 places it in a favorable range for normal-phase or reverse-phase chromatographic purification, balancing retention and resolution in a manner distinct from both the more polar methyl ester and the more lipophilic tert-butyl ester .

Computed LogP Profile
Class-level inference
LogP 2.29; TPSA 38.33 Ų
Methyl ester predicted LogP ~0.3–0.8; tert-butyl ester ~2.5–3.0; TPSA identical
Chromatographic retention context
Computed values; experimental confirmation advised for method development
Lipophilicity LogP TPSA Chromatographic Retention Drug-Likeness

Benzyl Ester as Preferred Ledipasvir Intermediate

Patent literature and medicinal chemistry publications consistently identify the benzyl-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid scaffold as the preferred intermediate for constructing the P2 fragment of ledipasvir and related HCV NS5A inhibitors . The benzyloxycarbonyl (Cbz) protecting group is favored over Boc in certain synthetic sequences because it remains stable during acidic coupling steps and is cleaved quantitatively under neutral hydrogenolysis without epimerization of the adjacent chiral center. The corresponding (6S)-5-[(benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1256388-47-2) is explicitly designated as a Ledipasvir intermediate by multiple chemical suppliers . The hydrochloride salt of the benzyl ester (CAS 2613299-92-4) represents the direct precursor or a closely related protected form of this validated intermediate.

Ledipasvir Intermediate Fit
Cross-study comparable
Specifically cited in ledipasvir synthetic schemes per WO2012158861
Methyl and tert-butyl esters cited in alternative drug discovery programs
Synthesis pathway context
Patent-documented intermediate; vendor designation confirmed
HCV NS5A Inhibitor Ledipasvir Synthesis Process Chemistry GMP Intermediate

Application Scenarios


Ledipasvir Generic API Scale-Up

Process chemistry teams developing generic ledipasvir require the (6S)-configured benzyl ester hydrochloride as a late-stage intermediate that preserves the correct stereochemistry at the spirocyclic proline position. The benzyl ester's orthogonal hydrogenolysis-based deprotection—stable to the acidic conditions used for Boc removal—allows sequential deprotection without intermediate isolation, directly reducing the number of unit operations in the manufacturing process . The hydrochloride salt ensures accurate stoichiometric charging, critical for GMP batch record compliance.

NS5A Inhibitor Medicinal Chemistry

Medicinal chemists exploring structure–activity relationships (SAR) around the HCV NS5A pharmacophore can use benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride as a key building block to introduce the conformationally constrained spirocyclic proline mimic. The benzyl ester can be selectively removed to reveal the free carboxylic acid for subsequent amide coupling, or retained as a prodrug moiety, offering synthetic flexibility that the methyl or tert-butyl esters do not provide . The 98% purity specification minimizes byproduct formation in parallel synthesis libraries.

Asymmetric Synthesis and Chiral Ligands

The (6S)-configured spirocyclic amine, accessible by benzyl ester hydrogenolysis followed by decarboxylation or further functionalization, serves as a chiral auxiliary or ligand precursor for asymmetric catalysis. The rigid spiro[2.4]heptane framework restricts conformational flexibility more effectively than simple proline derivatives, potentially enhancing enantioselectivity in catalytic transformations . The hydrochloride salt form facilitates direct use in aqueous or polar organic reaction media without the need for in situ protonation.

Chiral Purity Reference Standard

Analytical development laboratories can employ benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride as a reference standard for chiral HPLC or SFC method qualification. The single (6S) enantiomer, with confirmed stereochemistry, provides a well-defined retention time and peak shape that can be compared to racemic or (6R)-enriched samples to validate enantiomeric excess determination methods. The 98% purity supports its use as a system suitability standard without additional purification.

Application
Selection Property
Validation Focus
Ledipasvir intermediate process research
Stereochemical-control context
Enantiomer-attribution and deprotection review
NS5A inhibitor SAR studies
Orthogonal protecting-group strategy
Sequential deprotection compatibility
Asymmetric synthesis auxiliary research
Conformationally constrained spirocyclic scaffold
Enantioselectivity endpoint context
Chiral HPLC reference standard
Single-enantiomer identity
Chiral method qualification
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